molecular formula C14H19N3O B7057555 4-[4-(2-Hydroxyethylamino)piperidin-1-yl]benzonitrile

4-[4-(2-Hydroxyethylamino)piperidin-1-yl]benzonitrile

Cat. No.: B7057555
M. Wt: 245.32 g/mol
InChI Key: WIKZQBKRBCWXGY-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxyethylamino)piperidin-1-yl]benzonitrile is a chemical compound that features a piperidine ring substituted with a hydroxyethylamino group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxyethylamino)piperidin-1-yl]benzonitrile typically involves the reaction of 4-(piperidin-1-yl)benzonitrile with 2-hydroxyethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Hydroxyethylamino)piperidin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using Pd/C.

    Substitution: Conditions may vary depending on the substituent, but common reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[4-(2-Hydroxyethylamino)piperidin-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(2-Hydroxyethylamino)piperidin-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The hydroxyethylamino group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)benzonitrile: Lacks the hydroxyethylamino group, which may affect its binding properties and reactivity.

    4-(2-Hydroxyethylamino)piperidine: Lacks the benzonitrile moiety, which may influence its overall stability and solubility.

Uniqueness

4-[4-(2-Hydroxyethylamino)piperidin-1-yl]benzonitrile is unique due to the presence of both the hydroxyethylamino group and the benzonitrile moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(2-hydroxyethylamino)piperidin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-11-12-1-3-14(4-2-12)17-8-5-13(6-9-17)16-7-10-18/h1-4,13,16,18H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKZQBKRBCWXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCO)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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